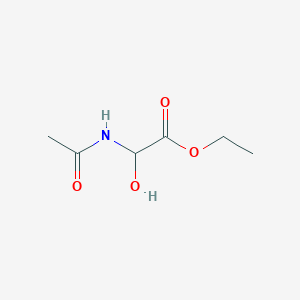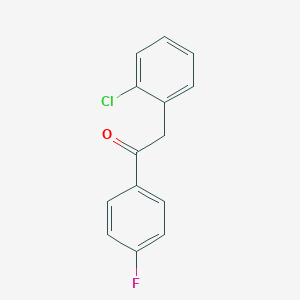
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester
Übersicht
Beschreibung
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C17H28N2O3 and a molecular weight of 308.42 g/mol . It is also known by its systematic name, tert-butyl (5-aminopentyl)(benzyloxy)carbamate . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including iron chelating agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with (5-aminopentyl)(phenylmethoxy)amine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The compound is produced in cleanroom environments to ensure the highest quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. It acts as a prodrug, which upon metabolic activation, releases active compounds that can chelate iron or inhibit specific enzymes . The pathways involved include the inhibition of iron-dependent enzymes and the sequestration of free iron in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deferoxamine: An iron chelating agent used in the treatment of iron overload.
Deferiprone: Another iron chelator with a different mechanism of action.
Deferasirox: A newer iron chelator with improved pharmacokinetic properties.
Uniqueness
(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-aminopentyl)-N-phenylmethoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOLNKVLZRNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCCN)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450628 | |
| Record name | (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129245-21-2 | |
| Record name | (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B177103.png)









